molecular formula C27H26N2O5S B11588064 1-(4-Butoxy-3-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxy-3-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11588064
M. Wt: 490.6 g/mol
InChI Key: OZGCDAGNNVZLEM-UHFFFAOYSA-N
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Description

    Reagents: Butyl bromide and sodium methoxide.

    Conditions: Nucleophilic substitution reaction.

    Product: 4-butoxy-3-methoxyphenyl derivative.

  • Step 3: Attachment of Thiazolyl Group

      Reagents: 4,5-dimethylthiazole and coupling agents.

      Conditions: Coupling reaction under inert atmosphere.

      Product: Final compound 1-(4-butoxy-3-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 1-(4-butoxy-3-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions

    • Step 1: Formation of Chromeno[2,3-c]pyrrole Core

        Reagents: Starting materials such as 2-aminobenzaldehyde and ethyl acetoacetate.

        Conditions: Condensation reaction under acidic or basic conditions.

        Product: Intermediate chromeno[2,3-c]pyrrole derivative.

    Chemical Reactions Analysis

    Types of Reactions

    1-(4-butoxy-3-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

      Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

      Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

      Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

    Common Reagents and Conditions

      Oxidation: Potassium permanganate in acidic medium.

      Reduction: Lithium aluminum hydride in anhydrous ether.

      Substitution: Halogenation using bromine in the presence of a catalyst.

    Major Products Formed

      Oxidation: Formation of carboxylic acids or ketones.

      Reduction: Formation of alcohols or amines.

      Substitution: Formation of halogenated derivatives.

    Scientific Research Applications

    1-(4-butoxy-3-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

      Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

      Industry: Utilized in the development of advanced materials with specific properties.

    Mechanism of Action

    The mechanism of action of 1-(4-butoxy-3-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

    Comparison with Similar Compounds

    Similar Compounds

    • 1-(4-benzyloxy-3-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)-propan-1-one
    • 1-(4-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione

    Uniqueness

    1-(4-butoxy-3-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

    Properties

    Molecular Formula

    C27H26N2O5S

    Molecular Weight

    490.6 g/mol

    IUPAC Name

    1-(4-butoxy-3-methoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

    InChI

    InChI=1S/C27H26N2O5S/c1-5-6-13-33-20-12-11-17(14-21(20)32-4)23-22-24(30)18-9-7-8-10-19(18)34-25(22)26(31)29(23)27-28-15(2)16(3)35-27/h7-12,14,23H,5-6,13H2,1-4H3

    InChI Key

    OZGCDAGNNVZLEM-UHFFFAOYSA-N

    Canonical SMILES

    CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2C4=NC(=C(S4)C)C)OC5=CC=CC=C5C3=O)OC

    Origin of Product

    United States

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